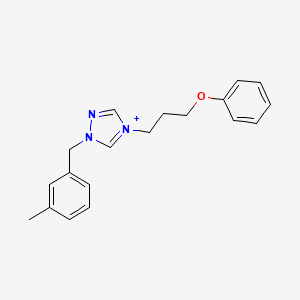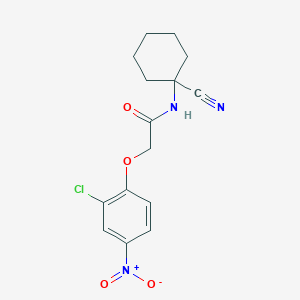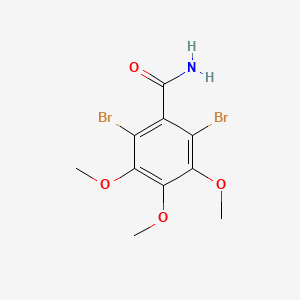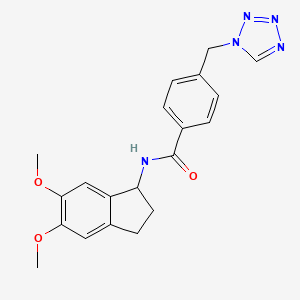
1-(3-methylbenzyl)-4-(3-phenoxypropyl)-1H-1,2,4-triazol-4-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-methylbenzyl)-4-(3-phenoxypropyl)-1H-1,2,4-triazol-4-ium is a synthetic organic compound belonging to the class of triazolium salts. This compound is characterized by the presence of a triazole ring substituted with a 3-methylbenzyl group and a 3-phenoxypropyl group. Triazolium salts are known for their diverse applications in various fields, including medicinal chemistry, catalysis, and materials science.
Vorbereitungsmethoden
The synthesis of 1-(3-methylbenzyl)-4-(3-phenoxypropyl)-1H-1,2,4-triazol-4-ium typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound under acidic or basic conditions.
Substitution Reactions: The 3-methylbenzyl and 3-phenoxypropyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of alkyl halides or tosylates as electrophiles and the triazole ring as the nucleophile.
Quaternization: The final step involves the quaternization of the triazole nitrogen with an alkylating agent, such as methyl iodide or benzyl bromide, to form the triazolium salt.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1-(3-methylbenzyl)-4-(3-phenoxypropyl)-1H-1,2,4-triazol-4-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenoxypropyl groups, leading to the formation of new derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into smaller fragments.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(3-methylbenzyl)-4-(3-phenoxypropyl)-1H-1,2,4-triazol-4-ium has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Catalysis: Triazolium salts are used as catalysts in various organic reactions, including cycloadditions, nucleophilic substitutions, and oxidations.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as ionic liquids and polymers, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1-(3-methylbenzyl)-4-(3-phenoxypropyl)-1H-1,2,4-triazol-4-ium involves its interaction with molecular targets, such as enzymes and receptors. The triazolium ring can form hydrogen bonds and π-π interactions with biological macromolecules, leading to inhibition or activation of specific pathways. The compound’s ability to undergo redox reactions also contributes to its biological activity.
Vergleich Mit ähnlichen Verbindungen
1-(3-methylbenzyl)-4-(3-phenoxypropyl)-1H-1,2,4-triazol-4-ium can be compared with other triazolium salts, such as:
1-benzyl-4-methyl-1H-1,2,4-triazol-4-ium: This compound has a similar triazolium core but different substituents, leading to variations in its chemical and biological properties.
1-(4-chlorobenzyl)-4-(3-phenoxypropyl)-1H-1,2,4-triazol-4-ium: The presence of a chlorine atom in the benzyl group can significantly alter the compound’s reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other triazolium salts.
Eigenschaften
Molekularformel |
C19H22N3O+ |
|---|---|
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
1-[(3-methylphenyl)methyl]-4-(3-phenoxypropyl)-1,2,4-triazol-4-ium |
InChI |
InChI=1S/C19H22N3O/c1-17-7-5-8-18(13-17)14-22-16-21(15-20-22)11-6-12-23-19-9-3-2-4-10-19/h2-5,7-10,13,15-16H,6,11-12,14H2,1H3/q+1 |
InChI-Schlüssel |
KCLBPCJRJNGIAP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)CN2C=[N+](C=N2)CCCOC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Fluorophenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13366703.png)


![3-{3-Bromo-5-methoxy-4-[(3-methylbenzyl)oxy]phenyl}acrylamide](/img/structure/B13366735.png)
![ethyl 3-amino-2-(aminocarbonyl)-6-methyl-4-[(E)-2-phenylethenyl]thieno[2,3-b]pyridine-5-carboxylate](/img/structure/B13366739.png)


![(8aR,9R,10R,11aS,Z)-9-((3R)-5-phenyl-3-((tetrahydro-2H-pyran-2-yl)oxy)pentyl)-10-((tetrahydro-2H-pyran-2-yl)oxy)-4,5,8,8a,9,10,11,11a-octahydrocyclopenta[b]oxecin-2(3H)-one](/img/structure/B13366757.png)
![N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B13366760.png)

![2-methyl-3-{6-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B13366777.png)
![1-(9H-carbazol-9-yl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol](/img/structure/B13366780.png)
![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B13366785.png)
![1-{2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazol-1-yl}-2-propanol](/img/structure/B13366796.png)
